trans-3-Vinylcyclohexyl acetate

Description

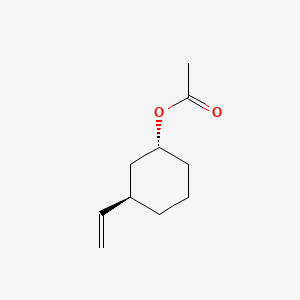

trans-3-Vinylcyclohexyl acetate is a cyclic ester derivative characterized by a vinyl-substituted cyclohexane ring esterified with acetic acid. This compound is structurally notable for its trans-configuration at the 3-position of the cyclohexyl ring, which confers distinct steric and electronic properties. It is primarily studied in organic chemistry and materials science for applications in fragrance synthesis, polymer precursors, and chiral catalysis.

Properties

CAS No. |

94386-64-8 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

[(1R,3R)-3-ethenylcyclohexyl] acetate |

InChI |

InChI=1S/C10H16O2/c1-3-9-5-4-6-10(7-9)12-8(2)11/h3,9-10H,1,4-7H2,2H3/t9-,10-/m1/s1 |

InChI Key |

MFFQZYIDSYOHOP-NXEZZACHSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1CCC[C@H](C1)C=C |

Canonical SMILES |

CC(=O)OC1CCCC(C1)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-Vinylcyclohexyl acetate typically involves the following steps:

Starting Material: : Cyclohexene is used as the starting material.

Hydroxylation: : Cyclohexene undergoes hydroxylation to form cyclohexanol.

Oxidation: : Cyclohexanol is then oxidized to cyclohexanone.

Vinyl Group Introduction: : The cyclohexanone is subjected to a vinyl group introduction reaction to form trans-3-vinylcyclohexanol.

Esterification: : Finally, trans-3-vinylcyclohexanol is esterified with acetic acid to produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

trans-3-Vinylcyclohexyl acetate undergoes various chemical reactions, including:

Oxidation: : The vinyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: : The compound can be reduced to form the corresponding alcohol.

Substitution: : The acetoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: : Common reagents include sodium hydroxide (NaOH) and other nucleophiles.

Major Products Formed

Oxidation: : trans-3-Vinylcyclohexyl aldehyde or trans-3-Vinylcyclohexyl carboxylic acid.

Reduction: : trans-3-Vinylcyclohexanol.

Substitution: : Various substituted cyclohexyl acetates.

Scientific Research Applications

trans-3-Vinylcyclohexyl acetate is used in various scientific research applications, including:

Chemistry: : As a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: : In the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: : In the development of pharmaceuticals and as a potential therapeutic agent.

Industry: : In the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which trans-3-Vinylcyclohexyl acetate exerts its effects depends on the specific application. For example, in pharmaceutical applications, it may interact with specific molecular targets and pathways to produce therapeutic effects. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetates

trans-3-Hexenyl Acetate

A structurally analogous compound, trans-3-hexenyl acetate (CAS 1708-82-3), shares the trans-configuration at the 3-position but differs in its aliphatic chain (hexenyl vs. vinylcyclohexyl). Key comparative insights include:

Key Differences :

- Volatility : Trans-3-hexenyl acetate is widely used in perfumery due to its volatility and odor profile, whereas the bulkier cyclohexyl derivative may exhibit lower volatility, favoring solid-state applications.

Zinc Acetate (Aqueous)

A 2013 study compared resonant inelastic X-ray scattering (RIXS) spectra of aqueous zinc acetate and pure water, revealing distinct electronic interactions between acetate ions and metal cations. For instance, zinc acetate exhibits enhanced electronic excitation features at ~535 eV, attributed to ligand-to-metal charge transfer (Fig. 4 in ). Such interactions are absent in organic acetates like this compound, highlighting the role of metal coordination in modulating acetate reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.